![molecular formula C10H20N2O4S B6171032 tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567489-81-8](/img/new.no-structure.jpg)
tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a methylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced via a sulfonation reaction using reagents like methylsulfonyl chloride.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate: shares similarities with other sulfonamide-containing compounds and pyrrolidine derivatives.
This compound: can be compared to compounds like N-tert-butoxycarbonyl-3-pyrrolidinecarboxylic acid and methylsulfonylpyrrolidine derivatives.
Uniqueness
- The presence of both the tert-butyl and methylsulfamoyl groups in the same molecule provides unique steric and electronic properties.
- The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s stability and reactivity .
Properties
CAS No. |
2567489-81-8 |
---|---|
Molecular Formula |
C10H20N2O4S |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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